![molecular formula C14H12BrN7O2 B2820348 5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1448075-60-2](/img/structure/B2820348.png)
5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C14H12BrN7O2 and its molecular weight is 390.201. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole and Nicotinamide Derivative Synthesis
Triazole analogs, including those related to nicotinamide, are synthesized through multistep sequences beginning with ethyl nicotinoate. Such compounds have been characterized and evaluated for various biological activities (Patel, Khan, & Rajani, 2010). This synthesis pathway highlights the versatility of nicotinamide derivatives in generating a range of biologically active compounds.
Antimicrobial and Antitubercular Activities
Compounds derived from triazole and nicotinamide have shown promising antimicrobial and antitubercular activities. For instance, certain triazole derivatives exhibited better antitubercular activity compared to rifampicin, indicating their potential as new therapeutic agents (Patel, Khan, & Rajani, 2010).
Anti-asthmatic Potential
Novel triazolopyridazinyl oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, demonstrating significant anti-asthmatic activity (Kuwahara et al., 1997). This suggests that related compounds might be researched for their respiratory disease treatment potential.
Synthesis of Complexation and Reduction Products
Research into nicotinic acid derivatives, such as crown ethers, has explored their synthesis, complexation, and reduction, providing foundational knowledge for developing new materials and chemical processes (Newkome & Marston, 1983).
Anticancer Activities
The synthesis and evaluation of triazole derivatives for anticancer activity against various cancer cell lines have been conducted, revealing potential therapeutic applications (Bekircan et al., 2008). Such studies indicate the broad utility of triazole and nicotinamide derivatives in cancer research.
Propiedades
IUPAC Name |
5-bromo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN7O2/c15-11-5-10(6-16-7-11)14(24)18-3-4-21-13(23)2-1-12(20-21)22-9-17-8-19-22/h1-2,5-9H,3-4H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJZNYPEOHWWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.